3-(1-Naphthyl)-2-propyn-1-ol
Description
Properties
IUPAC Name |
3-naphthalen-1-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRJNMECLDKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464692 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-22-0 | |
| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 1 Naphthyl 2 Propyn 1 Ol
Reactions Involving the Hydroxyl Group (C-OH)
The hydroxyl group of 3-(1-naphthyl)-2-propyn-1-ol can undergo several key reactions, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions Leading to Propynal and Propynoic Acid Derivatives
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-(1-naphthyl)-2-propynal, or further oxidized to the carboxylic acid, 3-(1-naphthyl)-2-propynoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for this transformation. For instance, the oxidation of propargyl alcohol to propynal can be achieved using various methods. wikipedia.org Furthermore, a catalytic system using vanadium oxyacetylacetonate [VO(acac)₂] and molecular sieves in acetonitrile (B52724) under an oxygen atmosphere has been shown to be effective for the aerobic oxidation of propargyl alcohols to their corresponding carbonyl compounds. acs.org The oxidation of primary alcohols to carboxylic acids can also be achieved using hydrogen peroxide (H₂O₂) as a green oxidant, catalyzed by heteropolyoxometalates. nih.govphysicsandmathstutor.com This method has been successfully applied to the oxidation of 1-propanol (B7761284) to propionic acid, suggesting its potential applicability to this compound. nih.gov A process for preparing alkynoic acids by oxidizing alkyne alcohols using a hypohalite in the presence of a stable N-oxy radical and a phase transfer catalyst has also been patented. google.com
| Reactant | Reagent(s) | Product(s) | Notes |
| This compound | KMnO₄ or CrO₃ | 3-(1-Naphthyl)-2-propynal, 3-(1-Naphthyl)-2-propynoic acid | Product depends on reaction conditions. |
| Propargyl Alcohols | VO(acac)₂, MS3A, O₂ | Propargyl Carbonyls | Aerobic oxidation. acs.org |
| 1-Propanol | H₂O₂, (ProH)₃[PW₁₂O₄₀] | Propionic Acid | Green oxidation method. nih.gov |
| Alkyne Alcohols | Hypohalite, N-oxy radical, Phase transfer catalyst | Alkynecarboxylic Acids | Patented process. google.com |
Reduction Reactions to Saturated and Unsaturated Alcohol Analogs
The reduction of this compound can target either the alkyne group or both the alkyne and hydroxyl groups, leading to various saturated and unsaturated alcohol analogs. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the triple bond to a double bond (alkene) or a single bond (alkane). The use of tetrahydroxydiboron (B82485) (B₂(OH)₄) in the presence of a tertiary amine offers a method for hydrogenation without the need for external hydrogen gas. nih.gov This method has been used to reduce 3-phenyl-2-propyn-1-ol (B127171) to 3-phenyl-1-propanol. nih.gov
| Reactant | Reagent(s) | Product(s) | Notes |
| This compound | Pd/C, H₂ | 3-(1-Naphthyl)-2-propen-1-ol, 3-(1-Naphthyl)propan-1-ol | Reduction of the triple bond. |
| 3-Phenyl-2-propyn-1-ol | B₂(OH)₄, 4-methylmorpholine | 3-Phenyl-1-propanol | Hydrogenation without H₂ gas. nih.gov |
Nucleophilic Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen. The direct catalytic substitution of propargylic alcohols is an area of active research, as it avoids the need for a multi-step conversion of the hydroxyl group. semanticscholar.org Gold-catalyzed reactions have been developed for the direct nucleophilic substitution of propargylic alcohols with various nucleophiles. semanticscholar.org
A study by Nishibayashi and co-workers demonstrated the enantioselective propargylic alkylation of 1-(1-naphthyl)-2-propyn-1-ol with a β-ketoester using a dual ruthenium and copper catalytic system. rsc.org This reaction proceeds with high yield and diastereoselectivity, highlighting the potential for creating complex molecules from this starting material. rsc.org
| Reactant | Reagent(s) | Product(s) | Notes |
| This compound | SOCl₂ or PBr₃ | 3-(1-Naphthyl)-1-chloro-2-propyne or 3-(1-Naphthyl)-1-bromo-2-propyne | Halogenation of the alcohol. |
| 1-(1-Naphthyl)-2-propyn-1-ol | Ethyl 3-oxo-3-phenylpropanoate, Ru/Cu catalyst | Ethyl 2-benzoyl-3-(naphthalen-1-yl)-4-pentynoate | Enantioselective propargylic alkylation. rsc.org |
Derivatization Strategies for Functional Group Interconversion
The hydroxyl group can be derivatized to alter the molecule's properties and reactivity. For example, propargyl ethers can be formed and later cleaved, serving as a protecting group strategy in multi-step syntheses. scribd.com
Reactions at the Alkyne Moiety (C≡C)
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to addition reactions.
Addition Reactions to the Triple Bond (Electrophilic, Nucleophilic, Radical)
Electrophilic Addition: The alkyne can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.org The addition of hydrogen halides follows Markovnikov's rule. libretexts.org The reaction of 1-(1'-naphthyl)-2-propyn-1-ol with benzeneselenenyl chloride results in the anti-stereospecific addition of the reagent across the triple bond, forming E-1-(1'-naphthyl)-2-phenylseleno-3-chloro-2-propen-1-ol. cdnsciencepub.com
Nucleophilic Addition: The triple bond can also be attacked by nucleophiles. The high electron density of the alkyne makes it a versatile synthetic intermediate for such transformations. rsc.org For instance, the addition of 1,3-diketones to internal alkynes can be catalyzed by a cationic iridium complex, leading to highly regio- and stereoselective products. acs.org
Radical Addition: Radical reactions, such as hydrosilylation, can also occur at the triple bond. ub.edu.ar
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Electrophilic Addition | Hydrogen Halides (HX) | Haloalkenes | Follows Markovnikov's rule. libretexts.org |
| Electrophilic Addition | Benzeneselenenyl chloride | Vicinal halo-selenoalkenes | Anti-stereospecific addition. cdnsciencepub.com |
| Nucleophilic Addition | 1,3-Diketones, Iridium catalyst | Substituted enols | High regio- and stereoselectivity. acs.org |
| Radical Addition | Silanes | Hydrosilylated products | ub.edu.ar |
Cycloaddition Reactions, Including Click Chemistry Applications
The terminal alkyne of this compound is a reactive component for cycloaddition reactions. A prominent application is in the field of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgresearchgate.net
The most notable click reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition between its alkyne functionality and an organic azide (B81097) to form a 1,2,3-triazole ring. While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer specifically. organic-chemistry.org This reaction can be conducted under mild, often aqueous conditions, and tolerates a wide variety of functional groups, making it a powerful tool for creating diverse molecular libraries for applications in drug discovery and materials science. researchgate.netnih.gov The reaction is characterized by a significant rate acceleration compared to the uncatalyzed version. organic-chemistry.org
Beyond click chemistry, the electron-poor triple bond in related acetylenic iminium salts, derived from similar propargylic alcohols, has been shown to be a highly reactive dienophile in Diels-Alder reactions with various dienes like cyclopentadiene (B3395910) and even the less reactive anthracene. beilstein-journals.orgbeilstein-journals.org These reactions demonstrate the potential of the alkyne moiety in this compound to participate in [4+2] cycloadditions, leading to complex carbocyclic structures.
Rearrangement Reactions Involving Alkyne-Allene Isomerization
Propargylic alcohols like this compound are prone to rearrangement reactions that proceed through an alkyne-allene isomerization pathway. These transformations are synthetically valuable for accessing different classes of compounds.
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov For this compound, a secondary propargylic alcohol, this rearrangement would yield 3-(1-naphthyl)propenal.
The mechanism involves three key steps:
Protonation of the hydroxyl group. wikipedia.org
A rate-determining 1,3-shift of the protonated hydroxyl group (as water), forming an allenyl carbocation which is then attacked by water to form an allenol intermediate. wikipedia.orgscispace.comresearchgate.net
Keto-enol tautomerization of the allenol to the more stable α,β-unsaturated carbonyl compound. wikipedia.orgscispace.com
While traditionally requiring strong acids, which can lead to side reactions, modern methods employ transition metal-based catalysts (e.g., those based on Ru, Au, or V) that operate under milder conditions. wikipedia.orgscispace.comresearchgate.net For instance, oxovanadium(V) complexes have been shown to effectively catalyze the Meyer-Schuster rearrangement of various propargylic alcohols into the corresponding enals with high selectivity and yield. scispace.comuclm.es The reaction of tertiary alcohols containing a terminal alkyne may sometimes lead to α,β-unsaturated methyl ketones via a competing pathway known as the Rupe reaction. wikipedia.orguclm.es
The rearrangement of propargylic alcohols often proceeds through cationic intermediates that exhibit resonance between a propargyl and an allenyl form. nih.gov The formation of ruthenium-allenylidene complexes from propargylic alcohols is a key step in many catalytic processes, such as propargylic substitution. researchgate.netthieme-connect.com These complexes are formed by the dehydration of an initially formed metal-hydroxyvinylidene. researchgate.net The reactivity of these metal-allenylidene species is characterized by the electrophilic nature of the α- and γ-carbon atoms. researchgate.net
Studies on the gas-phase ion chemistry of analogous phenyl-substituted propargyl/allenyl carbocations reveal their intrinsic electrophilicity and acidity. nih.gov Depending on the reaction partner, these cations can undergo proton transfer, adduct formation, or hydride abstraction. nih.gov For instance, the carbocation derived from 3-phenyl-2-propyn-1-ol showed a preference for adduct formation with pyridine, acetonitrile, and acrylonitrile. nih.gov This underlying reactivity of the allenyl carbocation intermediate is fundamental to understanding the course of reactions like the Meyer-Schuster rearrangement and various catalytic cycles.
Cross-Coupling and Functionalization Reactions of the Alkyne
The terminal alkyne in this compound is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions. thieme-connect.de Palladium- and/or copper-mediated reactions, such as the Sonogashira coupling, allow for the connection of the alkyne with aryl, vinyl, or other alkynyl halides. tandfonline.com
Furthermore, the propargylic alcohol functionality can direct or participate in functionalization reactions. Ruthenium-catalyzed enantioselective propargylation of indoles has been successfully demonstrated using 1-(1-naphthyl)-2-propyn-1-ol as the electrophile. acs.org In these reactions, a chiral ruthenium complex activates the alcohol, facilitating its substitution by the indole (B1671886) nucleophile to produce chiral propargylated indoles with high yields and enantioselectivity. thieme-connect.comacs.org This highlights the compound's utility in asymmetric synthesis.
The alkyne can also undergo isomerization to an allene (B1206475), which can then participate in further transformations. Ruthenium, rhodium, and iron complexes are known to catalyze the 1,3-hydrogen shift required for this isomerization. d-nb.infoescholarship.org The resulting allene can then be used in subsequent coupling reactions.
Reactions Involving the Naphthyl Moiety
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring
The naphthalene ring of this compound can undergo electrophilic aromatic substitution (EAS). The mechanism involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq
In naphthalene, electrophilic attack is generally favored at the C1 (α) position over the C2 (β) position because the arenium ion intermediate formed from α-attack is more stable, allowing for resonance delocalization without disrupting the aromaticity of the adjacent ring. ucalgary.ca However, the existing propargyl alcohol substituent at C1 will influence the regioselectivity and rate of subsequent substitutions. The alkyne group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted naphthalene. ucalgary.ca This deactivation means that harsher conditions may be required for reactions like nitration or halogenation.
The substituent will also direct incoming electrophiles. While the electron-withdrawing nature of the substituent would typically direct meta (to the point of attachment), in fused ring systems like naphthalene, the directing effects are more complex. The incoming electrophile is likely to attack the unsubstituted ring, primarily at positions C5 and C8, which are electronically and sterically favored α-positions.
Peripheral Functionalization of the Naphthyl Core
The peripheral functionalization of this compound involves chemical modifications targeting the aromatic naphthalene ring system, while preserving the core structure of the propynol (B8291554) side chain. These transformations are crucial for synthesizing a diverse range of derivatives with tailored electronic and steric properties. The reactivity of the naphthyl group in this molecule is largely governed by the principles of electrophilic aromatic substitution and modern cross-coupling methodologies, analogous to naphthalene and its other derivatives. uomustansiriyah.edu.iq
Electrophilic Aromatic Substitution
The naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. uomustansiriyah.edu.iq Like naphthalene itself, this compound is expected to undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution on the naphthalene ring is directed by the existing substituent and the inherent reactivity of the naphthalene core.
Naphthalene typically undergoes electrophilic substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. uomustansiriyah.edu.iq In this compound, the C1 position is already substituted. The directing influence of the propynol group and the electronic nature of the ring system will guide incoming electrophiles to other positions. The most probable sites for substitution are the other α-positions (C4, C5, and C8) and the β-positions (C2, C3, C6, and C7). The orientation is often determined by reaction conditions, particularly in reactions like Friedel-Crafts acylation, where the choice of solvent can dictate whether substitution occurs at the α- or β-position. uomustansiriyah.edu.iq
Research into the electrophilic substitution of naphthalene derivatives provides a framework for predicting the outcomes for this compound.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(Nitro-1-naphthyl)-2-propyn-1-ol |
| Bromination | Br₂, FeBr₃ | 3-(Bromo-1-naphthyl)-2-propyn-1-ol |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(Acetyl-1-naphthyl)-2-propyn-1-ol |
| Sulfonation | SO₃, H₂SO₄ | 3-(Sulfo-1-naphthyl)-2-propyn-1-ol |
Metal-Catalyzed Cross-Coupling Reactions
A powerful strategy for the peripheral functionalization of the naphthyl core involves the use of transition metal-catalyzed cross-coupling reactions. eie.gr This approach typically requires a two-step process:
Halogenation: Introduction of a halogen atom (e.g., Br, I) onto the naphthalene ring via electrophilic aromatic substitution, as described previously. This creates a halo-substituted derivative, such as 3-(4-bromo-1-naphthyl)-2-propyn-1-ol.
Cross-Coupling: The resulting aryl halide can then serve as a substrate in various palladium- or nickel-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemie-brunschwig.chbeilstein-journals.org
Prominent examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction of the aryl halide with an organoboron compound (e.g., a boronic acid) to form a C-C bond. chemie-brunschwig.ch
Negishi Cross-Coupling: Coupling of an organozinc reagent with the aryl halide. chemie-brunschwig.ch
Sonogashira Coupling: Reaction with a terminal alkyne to introduce a new alkynyl substituent.
These reactions are highly valued for their tolerance of a wide range of functional groups, allowing for the direct and selective synthesis of complex molecular architectures from a halogenated precursor. eie.grchemie-brunschwig.ch
Table 2: Exemplary Metal-Catalyzed Cross-Coupling Reactions for a Halo-Substituted Derivative
| Starting Material | Coupling Reaction | Coupling Partner | Catalyst System (Example) | Functionalized Product |
| 3-(4-Bromo-1-naphthyl)-2-propyn-1-ol | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Phenyl-1-naphthyl)-2-propyn-1-ol |
| 3-(4-Bromo-1-naphthyl)-2-propyn-1-ol | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(4-(Phenylethynyl)-1-naphthyl)-2-propyn-1-ol |
| 3-(4-Bromo-1-naphthyl)-2-propyn-1-ol | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-(4-Phenyl-1-naphthyl)-2-propyn-1-ol |
Catalytic Aspects in the Chemistry of 3 1 Naphthyl 2 Propyn 1 Ol
Transition Metal Catalysis in Propargylic Transformations
The unique structure of 3-(1-Naphthyl)-2-propyn-1-ol, featuring a terminal alkyne, a primary alcohol, and a bulky naphthyl group, makes it a versatile substrate for a wide range of transition metal-catalyzed transformations. The propargylic position is particularly reactive, allowing for substitutions, rearrangements, and additions that are efficiently mediated by various metal catalysts. These catalysts activate the molecule through different mechanisms, such as π-acidic activation of the alkyne or oxidative addition into the C-O bond, leading to the formation of diverse and complex molecular architectures.
Gold-Catalyzed Reactions of Naphthyl Propargyl Alcohols
Gold catalysts, renowned for their strong carbophilic Lewis acidity, readily activate the triple bond of propargylic alcohols like this compound. nih.govprezi.com This activation facilitates a variety of transformations, most notably propargylic substitutions and Meyer-Schuster rearrangements. ucl.ac.ukdoi.orgnih.gov Cationic gold(I) complexes, which are typically generated from a pre-catalyst and a silver salt, coordinate to the alkyne's π-system, rendering it highly electrophilic and susceptible to nucleophilic attack. nih.govprezi.com
For primary propargylic alcohols such as this compound, gold catalysis can induce a Meyer-Schuster-type rearrangement to yield the corresponding α,β-unsaturated enone. ucl.ac.uknih.gov This reaction is often promoted by the presence of protic additives. Furthermore, this rearrangement can be integrated into a one-pot sequence where a nucleophile is subsequently added to the newly formed enone, providing a pathway to β-substituted ketones. ucl.ac.uknih.gov Gold(III) salts, such as NaAuCl₄, have also been shown to catalyze the hydration of γ-ketoalkynes, which can be formed from the reaction of propargylic alcohols with 1,3-dicarbonyl compounds. doi.org
| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |
| Meyer-Schuster Rearrangement | Au(I) catalyst / Protic additive | Primary Propargylic Alcohols | Enones | ucl.ac.uknih.gov |
| Propargylic Substitution | Au(I) catalyst | Propargylic Alcohols | Propargylated 1,3-dicarbonyls | doi.org |
| Hydration | NaAuCl₄ · 2H₂O | γ-Ketoalkynes | β-Diketones | doi.org |
Palladium-Catalyzed Transformations
Palladium catalysis provides a powerful toolkit for functionalizing propargylic systems through fundamental organometallic processes like cross-coupling and cascade cyclizations. vu.nlsigmaaldrich.com For substrates like this compound, the hydroxyl group is typically converted into a more effective leaving group, such as a carbonate or acetate, to facilitate the initial oxidative addition of Pd(0). vu.nl
These propargylic derivatives are excellent partners in a multitude of palladium-catalyzed cascade reactions. vu.nl Such sequences can be initiated by the insertion of a Pd(II) species into the alkyne bond, a process known as carbopalladation. vu.nlmdpi.com The resulting vinyl-palladium intermediate can then undergo subsequent transformations, including well-established cross-coupling reactions like Sonogashira, Suzuki-Miyaura, or Heck couplings, allowing for the rapid construction of molecular complexity. vu.nlsigmaaldrich.commdpi.com For instance, a cascade reaction could involve an initial carbopalladation followed by an intramolecular annulation onto the naphthyl ring or an intermolecular coupling with another reactant. vu.nlmdpi.com
| Reaction Type | Catalyst System (Typical) | Substrate Prerequisite | Key Intermediate | Ref. |
| Cascade Cyclization | Pd(OAc)₂, Ligand, Base | Conversion of -OH to leaving group | Organopalladium species | vu.nlmdpi.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | Terminal Alkyne | Vinyl-Palladium | sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Pd(0) complex, Base | Propargylic (pseudo)halide | Organopalladium species | sigmaaldrich.com |
Ruthenium-Catalyzed Reactions
Ruthenium complexes are highly effective catalysts for a range of organic reactions, including C-H bond functionalization and cascade transformations involving alkynes. nih.govsigmaaldrich.com In a significant application, a thiolate-bridged diruthenium complex was found to catalyze the propargylic substitution of this compound with ethyl 3-oxo-3-phenylpropanoate, demonstrating the direct utility of ruthenium in activating this specific molecule. rsc.org
Furthermore, ruthenium catalysts like [RuCl₂(p-cymene)]₂ have been successfully employed in the peri-C–H alkynylation of naphthols. nih.gov Although this reaction involves a different set of starting materials, it underscores the capacity of ruthenium to mediate selective C-H activation at the C-8 position of the naphthalene (B1677914) core, a process that could potentially be adapted for intramolecular reactions of this compound derivatives. nih.gov This same catalyst can also facilitate the synthesis of benzo[de]chromenes from 1-naphthols, which proceeds through a C-C bond formation at the peri position followed by cyclization. nih.gov In contrast, other metal complexes such as [Cp*RhCl₂]₂ and Pd(OAc)₂ showed little to no activity in the peri-alkynylation reaction under similar conditions. nih.gov
| Reaction | Catalyst System | Substrate | Product | Ref. |
| Propargylic Substitution | Thiolate-bridged diruthenium complex / Cu(OTf)₂ | This compound | Propargylated β-ketoester | rsc.org |
| Peri C-H Alkynylation | [RuCl₂(p-cymene)]₂ | 1-Naphthol | 8-Alkynyl-1-naphthol | nih.gov |
| Benzo[de]chromene Synthesis | [RuCl₂(p-cymene)]₂ | 1-Naphthol | Benzo[de]chromene | nih.gov |
Copper-Catalyzed Reactions
Copper catalysis is central to many alkyne-based transformations, including the formation of propargylamines via three-component coupling reactions (A³ coupling). organic-chemistry.org This reaction allows for the one-pot synthesis of a wide range of chiral propargylamines from a terminal alkyne, an aldehyde, and a secondary amine, often with high yield and enantioselectivity when a chiral ligand is employed. organic-chemistry.org The terminal alkyne of this compound makes it an ideal candidate for such transformations.
Copper also plays a crucial role in bimetallic catalytic systems. For example, Cu(OTf)₂ is used as a co-catalyst with a diruthenium complex in the propargylic substitution of this compound, highlighting its importance in activating the substrate. rsc.org Additionally, simple copper salts like copper(I) iodide are effective in catalyzing the hydroamination of propargyl imidates, which are derivatives of propargyl alcohols. scranton.edu This 5-exo-dig cyclization proceeds at room temperature to afford dihydrooxazoles, showcasing another potential synthetic route for derivatives of this compound. scranton.edu
| Reaction Type | Catalyst System | Key Feature | Product | Ref. |
| A³ Coupling | CuBr / (R)-quinap | Enantioselective, three-component | Chiral Propargylamines | organic-chemistry.org |
| Propargylic Substitution | Ru-complex / Cu(OTf)₂ | Bimetallic system | Propargylated β-ketoester | rsc.org |
| Hydroamination | CuI | 5-exo-dig cyclization of propargyl imidate | Dihydrooxazoles | scranton.edu |
Nickel-Catalyzed Asymmetric Processes
As an earth-abundant metal, nickel has gained prominence in catalysis, particularly in asymmetric transformations of propargylic derivatives. nih.govdicp.ac.cn The typical pathway involves converting the propargylic alcohol into a more reactive species, such as a propargylic carbonate. dicp.ac.cn A chiral Ni(0) complex can then promote an alkenylation reaction, leading to asymmetric (3+2) annulation products with high levels of chemo-, regio-, and stereoselectivity. dicp.ac.cn
This strategy enables the reaction of propargylic carbonates with various partners, such as N-trifluoroethyl ketimines, to furnish complex heterocyclic frameworks like 4-methylene-3,4-dihydro-2H-pyrroles. dicp.ac.cn Although direct examples using this compound are not prevalent, the established methodologies for other propargylic systems demonstrate the high potential for its application in the synthesis of novel, enantioenriched compounds. nih.govdicp.ac.cn Nickel is also a highly efficient catalyst for the asymmetric hydrogenation of α-substituted acrylic acids, which are potential derivatives of the title compound. nih.gov
| Reaction Type | Catalyst System | Substrate Derivative | Product Type | Ref. |
| Asymmetric (3+2) Annulation | Ni(0) / Chiral Bisphosphine Ligand | Propargylic Carbonate | 4-Methylene-3,4-dihydro-2H-pyrrole | nih.govdicp.ac.cn |
| Asymmetric Hydrogenation | Ni-catalyst / Chiral Ligand | α-Substituted Acrylic Acids | Chiral α-Substituted Propionic Acids | nih.gov |
Other Metal-Catalyzed Processes (e.g., Iron, Rhodium, Silver)
A variety of other transition metals effectively catalyze transformations of propargylic alcohols and their derivatives.
Iron: As an inexpensive and abundant metal, iron is an attractive catalyst. FeCl₃ has been explored for catalyzing Friedel–Crafts-type propargylation of electron-rich arenes. rsc.org However, this reaction is generally effective for secondary and tertiary propargylic alcohols, while primary alcohols like this compound are often unsuitable due to the high instability of the corresponding primary propargylic cation intermediate. rsc.org Iron can also catalyze other reactions involving alkynes, such as oxidative couplings and 1,3-dipolar cycloadditions. nih.govrsc.org
Rhodium: Rhodium catalysts excel at mediating C-H activation and annulation reactions. rsc.orgnih.gov Rh(III) complexes, for example, can catalyze the [4+2] cycloaddition between amides and alkynes to construct isoquinolone scaffolds. organic-chemistry.org While certain rhodium catalysts like [Cp*RhCl₂]₂ are less effective than their ruthenium counterparts for specific peri-alkynylation reactions, other complexes such as Rh(PPh₃)₃Cl are highly efficient for the head-to-tail dimerization of propargylic amines, which can be synthesized from this compound. nih.govsnnu.edu.cn
Silver: Silver salts, acting as soft Lewis acids, can catalyze the substitution of the hydroxyl group in propargylic alcohols that possess an adjacent electron-rich aryl system, a category that includes this compound. ucl.ac.uknih.gov This enables the introduction of a range of carbon, oxygen, and nitrogen nucleophiles at the propargylic position. ucl.ac.uknih.gov Furthermore, silver iodide (AgI) is a potent catalyst for the A³-coupling reaction to form propargylamines, proceeding via a proposed silver acetylide intermediate. organic-chemistry.orgbeilstein-journals.org
| Metal | Reaction Type | Catalyst Example | Comments | Ref. |
| Iron | Friedel-Crafts Propargylation | FeCl₃ | Ineffective for primary propargylic alcohols | rsc.org |
| Rhodium | Alkyne Dimerization | Rh(PPh₃)₃Cl | Applied to propargylic amine derivatives | snnu.edu.cn |
| Silver | Propargylic Substitution | Ag(I) salts | Effective for aryl-substituted propargylic alcohols | ucl.ac.uknih.gov |
| Silver | A³ Coupling | AgI | Forms propargylamines via silver acetylide | organic-chemistry.orgbeilstein-journals.org |
Lewis Acid Catalysis in Propargylic Systems
Lewis acid catalysis is a cornerstone in the functionalization of propargylic alcohols, including this compound. These catalysts, which are electron-pair acceptors, interact with the substrate to enhance its reactivity. wikipedia.org Common Lewis acids employed in these systems include compounds based on boron, aluminum, tin, and various transition metals like copper, zinc, and iron. wikipedia.orgrsc.org By complexing with an electronegative atom on the substrate, typically the oxygen of the hydroxyl group, the Lewis acid withdraws electron density. wikipedia.org This activation facilitates subsequent chemical transformations such as nucleophilic attack or bond cleavage. wikipedia.orgacs.org For propargylic alcohols, this activation is crucial for overcoming the poor leaving group nature of the hydroxyl (-OH) group. masterorganicchemistry.comlibretexts.org
Mechanism of Lewis Acid Activation in Hydroxyl Elimination
The hydroxyl group is inherently a poor leaving group in chemical reactions. masterorganicchemistry.com Lewis acids provide a pathway for its efficient elimination by coordinating with the lone pair of electrons on the hydroxyl oxygen. wikipedia.orgyoutube.com This coordination makes the oxygen atom more electronegative and transforms the hydroxyl moiety into a better leaving group, akin to water (H₂O). masterorganicchemistry.comlibretexts.org
The mechanism proceeds as follows:
Coordination: The Lewis acid (LA) reversibly associates with the oxygen atom of the alcohol's hydroxyl group, forming an activated complex [R-OH-LA]. youtube.com
Heterolytic Cleavage: The carbon-oxygen bond weakens significantly due to the electron-withdrawing effect of the complexed Lewis acid. This facilitates the heterolytic cleavage of the C-O bond. wikipedia.orgacs.org
Leaving Group Departure: The activated hydroxyl group departs as [HO-LA]⁻, a much more stable species than the hydroxide (B78521) ion (OH⁻), leaving behind a carbocation intermediate. acs.orgmasterorganicchemistry.com
Studies using density functional theory on reactions involving propargylic alcohols have shown that the preferred mechanism often begins with this dehydroxylation initiated by a Lewis acid, such as boron trifluoride (BF₃), to generate an active carbocation species. acs.org
Role in Carbocation Generation and Rearrangements
Following the Lewis acid-assisted elimination of the hydroxyl group, a propargylic carbocation is generated. The stability of this intermediate is paramount to the course of the reaction. In the case of this compound, the resulting carbocation is stabilized by the adjacent naphthyl and alkyne groups. However, this intermediate is highly reactive and can undergo various rearrangements. egyankosh.ac.in
These rearrangements are often driven by the formation of a more stable carbocation. egyankosh.ac.in Common transformations include:
Meyer-Schuster Rearrangement: This is a classic acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated ketones or aldehydes. The reaction can be initiated by Lewis acids and proceeds through a carbocation intermediate. nih.gov
acs.orgnih.gov-Hydride or acs.orgnih.gov-Alkyl Shifts: These shifts can occur if a more stable carbocation (e.g., a tertiary carbocation from a secondary one) can be formed. egyankosh.ac.in
Ring Expansions: If the substrate contains a strained ring adjacent to the carbocation, a rearrangement can occur to relieve ring strain. egyankosh.ac.in
Computational studies have revealed that the generation of an active allenic carbocation species from the propargylic alcohol is a key step that provides the favorable electrophile for subsequent reactions, such as cycloadditions. acs.org The specific reaction pathway and the nature of the final product are highly dependent on the substituents on the propargylic alcohol, as they influence the stability of the potential carbocation intermediates. rsc.org
Enantioselective Catalysis for Chiral Propargylic Alcohols
The synthesis of chiral propargylic alcohols, where the carbon bearing the hydroxyl group is a stereocenter, is of significant interest in organic synthesis due to their versatility as building blocks. nih.govmdpi.com Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other, a crucial capability for the synthesis of biologically active molecules. uwindsor.ca For propargylic alcohols, the most common approach is the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex. nih.govnih.gov
Chiral Ligand Design and Stereochemical Control
The key to enantioselective catalysis is the chiral catalyst, which is typically composed of a metal center and a chiral ligand. utexas.edu The ligand creates a chiral environment around the metal, which forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov
Key features in chiral ligand design include:
C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry. This reduces the number of possible transition states and substrate-catalyst arrangements, simplifying the stereochemical analysis and often leading to higher enantioselectivity. utexas.edu
Modularity: Ligands with modular structures allow for systematic tuning of their steric and electronic properties to optimize the catalyst's performance for a specific reaction. utexas.edu
Bidentate or Polydentate Coordination: Ligands that can bind to the metal center at two or more points (e.g., bidentate phosphine (B1218219) ligands like DIOP or DIPAMP) often provide a more rigid and well-defined chiral environment, enhancing stereochemical control. utexas.edu
In a ruthenium-catalyzed enantioselective [3+3] cycloaddition of propargylic alcohols with 2-naphthols, the choice of a chiral pyridinyl-bis(oxazoline) ligand was critical for achieving high enantioselectivity. acs.org The stereochemical outcome is dictated by the precise spatial arrangement of the ligand, which controls how the propargylic alcohol and the nucleophile coordinate to the metal center in the transition state.
Substrate Scope and Limitations in Asymmetric Synthesis
While enantioselective catalysis has provided powerful tools for synthesizing chiral propargylic alcohols, the scope and limitations of these methods are important considerations. The success of a given catalytic system often depends heavily on the specific structures of the reacting partners (the propargylic alcohol or the precursor aldehyde and alkyne).
Substrate Scope:
Many catalytic systems show broad applicability for various aromatic, heteroaromatic, and aliphatic aldehydes in asymmetric alkyne additions. nih.gov
For α,β-unsaturated aldehydes, catalysts like Zn-ProPhenol have demonstrated excellent yield and enantioselectivity, providing access to valuable alkenyl alkynyl carbinols. nih.gov
In certain cycloaddition reactions, propargylic alcohols with bulky aromatic groups, such as phenyl or naphthyl, have been shown to be effective substrates, sometimes leading to higher enantioselectivity compared to less bulky analogues. acs.org
Limitations:
Steric Hindrance: The size of the substituents on both the alkyne and the propargylic position can significantly impact diastereoselectivity and enantioselectivity. nih.gov In some cases, very bulky groups can hinder the reaction or reduce its efficiency.
Electronic Effects: The presence of strong electron-donating or electron-withdrawing groups on the substrates can alter their reactivity and may require re-optimization of the catalyst and reaction conditions. rsc.org
Functional Group Tolerance: While many modern catalysts exhibit good functional group tolerance, certain functionalities can interfere with the catalyst, such as by coordinating to the metal center or reacting under the reaction conditions. nih.gov
Formation of Side-Products: In some transformations, the desired reaction can compete with side reactions. For instance, in the ruthenium-catalyzed cycloaddition of 1-(3,5-diphenyl)phenyl-2-propyn-1-ol, the formation of a propargylated naphthol as a side-product was observed, which moderated the yield of the desired cycloaddition product. acs.org
Catalyst Design and Development for this compound Transformations
The development of catalysts specifically tailored for the transformation of this compound and structurally similar compounds is driven by the need to control reactivity and selectivity for this sterically demanding substrate. The bulky 1-naphthyl group presents unique challenges and opportunities for catalyst design.
Research has shown that transition metal complexes, particularly those of ruthenium, are effective for activating such propargylic alcohols. In one study, a cationic ruthenium complex bearing a chiral pyridinyl-bis(oxazoline) ligand was successfully employed in the enantioselective [3+3] cycloaddition of 1-(2-naphthyl)-2-propyn-1-ol (a close isomer of the target compound) with 2-naphthol. acs.org This reaction yielded a chiral dihydronaphthopyran with high enantioselectivity.
The data below, adapted from this study, illustrates the effect of the propargylic alcohol's aryl substituent on the reaction's outcome, highlighting the suitability of naphthyl-substituted substrates in this catalytic system.
| Run | Aryl Group of Propargylic Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | 72 | 80 |
| 2 | 4-Fluorophenyl | 76 | 80 |
| 3 | 4-Chlorophenyl | 75 | 81 |
| 4 | 4-Methylphenyl | 68 | 80 |
| 5 | 3,5-Diphenylphenyl | 51 | 96 |
| 6 | 2-Naphthyl | 71 | 83 |
The results indicate that while introducing two phenyl groups at the 3- and 5-positions dramatically improved enantioselectivity (Run 5), the 2-naphthyl substituted alcohol (Run 6) also proved to be an excellent substrate, affording the product in good yield and with slightly higher enantioselectivity than the simple phenyl-substituted alcohol (Run 1). acs.org This underscores that catalyst design for substrates like this compound can leverage the steric and electronic properties of the naphthyl group to achieve high levels of asymmetric induction. Future developments will likely focus on further refining ligand architecture to enhance both catalytic activity and stereoselectivity for these valuable transformations.
Homogeneous and Heterogeneous Catalysis Strategies
The transformation of this compound can be approached through both homogeneous and heterogeneous catalysis, each offering distinct advantages. Homogeneous catalysis, which occurs in a single phase, often provides high selectivity and activity due to well-defined active sites. In contrast, heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is lauded for its ease of catalyst separation and recycling.
Homogeneous Catalysis:
In the realm of homogeneous catalysis, transition metal complexes are paramount for activating the functional groups of this compound. For instance, the hydrogenation of the alkyne can be precisely controlled. The use of a homogeneous catalyst like Wilkinson's catalyst (a rhodium-phosphine complex) could potentially allow for the selective reduction of the triple bond to a double bond, yielding 3-(1-naphthyl)-2-propen-1-ol. Further reduction to the fully saturated 3-(1-naphthyl)-propan-1-ol could also be achieved under these conditions.
Another significant application of homogeneous catalysis is in coupling reactions. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be employed to functionalize the naphthyl ring or the propargylic position of the molecule. While direct research on this compound is limited, the principles of these reactions are broadly applicable.
Heterogeneous Catalysis:
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3), are workhorses for hydrogenation reactions. In the case of this compound, these catalysts would be effective in the complete reduction of the alkyne to an alkane. The selectivity of heterogeneous catalysts can sometimes be tuned by the addition of catalyst poisons, as seen in the use of Lindlar's catalyst for the stereoselective synthesis of cis-alkenes from alkynes.
The oxidation of the primary alcohol group to an aldehyde or a carboxylic acid is another transformation amenable to heterogeneous catalysis. Catalysts based on ruthenium or gold nanoparticles supported on various materials have shown efficacy in the selective oxidation of alcohols, often using environmentally benign oxidants like molecular oxygen.
| Catalyst Type | Potential Reaction | Substrate | Potential Product(s) |
| Homogeneous | Selective Hydrogenation | This compound | 3-(1-Naphthyl)-2-propen-1-ol, 3-(1-Naphthyl)-propan-1-ol |
| Homogeneous | Cross-Coupling | This compound | Functionalized derivatives |
| Heterogeneous | Full Hydrogenation | This compound | 3-(1-Naphthyl)-propan-1-ol |
| Heterogeneous | Selective Oxidation | This compound | 3-(1-Naphthyl)-2-propynal, 3-(1-Naphthyl)-2-propynoic acid |
Cooperative and Multi-Metallic Catalysis Approaches
More advanced catalytic strategies, such as cooperative and multi-metallic catalysis, offer pathways to novel reactivity and enhanced selectivity, particularly in asymmetric synthesis. acs.org These approaches involve the simultaneous action of two or more catalytic species that work in concert to facilitate a chemical transformation more efficiently than either catalyst could alone.
Cooperative catalysis can be envisioned in the context of asymmetric transformations of this compound. For example, a chiral organocatalyst could work in tandem with a transition metal complex. The organocatalyst could activate the nucleophile, while the metal complex activates the electrophilic propargylic system of this compound. This dual activation strategy can lead to high enantioselectivity in reactions such as asymmetric additions to the alkyne or substitutions at the propargylic position.
Multi-metallic catalysis, where two different metals participate in the catalytic cycle, can also unlock unique reaction pathways. For the functionalization of this compound, a bimetallic catalyst could facilitate transformations that are challenging for single-metal systems. For instance, one metal could activate the alkyne for nucleophilic attack, while the second metal center delivers the nucleophile. This type of synergistic interaction is crucial for developing highly efficient and selective catalytic processes.
Research on other propargylic alcohols has demonstrated the power of cooperative catalysis. For example, the propargylic allylation of propargylic alcohols with α,β-unsaturated aldehydes has been successfully achieved using a thiolate-bridged diruthenium complex and a secondary amine as cocatalysts. acs.org This methodology could potentially be adapted for this compound to introduce an allyl group with high levels of control.
| Catalysis Approach | Potential Reaction | Key Features | Potential Outcome for this compound |
| Cooperative Catalysis | Asymmetric Propargylic Substitution | Dual activation by two distinct catalysts (e.g., organocatalyst and metal complex). | Enantioselective functionalization at the propargylic position. |
| Multi-Metallic Catalysis | Tandem or Cascade Reactions | Synergistic action of two different metal centers in a single catalyst system. | Complex molecular architectures from a simple starting material. |
| Cooperative Catalysis | Propargylic Allylation | Cocatalysis with a diruthenium complex and a secondary amine. | Selective formation of allylated products. acs.org |
Computational and Theoretical Studies on 3 1 Naphthyl 2 Propyn 1 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic landscape of a molecule. For 3-(1-Naphthyl)-2-propyn-1-ol, such calculations would typically be used to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity, identifying regions susceptible to electrophilic and nucleophilic attack.
Table 1: General Parameters for Electronic Structure Analysis
| Parameter | Description | Potential Insights for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic excitation energy. |
| Electrostatic Potential | The spatial distribution of charge. | Reveals sites for potential intermolecular interactions and reactions. |
| Mulliken/NBO Charges | Calculated partial charges on each atom. | Offers a quantitative measure of the electron distribution. |
Note: Specific calculated values for this compound are not available in the cited literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. For reactions involving this compound, this would involve identifying reactants, products, intermediates, and, crucially, transition states.
The search for transition state structures is a cornerstone of mechanistic studies. By locating the saddle point on the potential energy surface that connects reactants and products, the activation energy for a given reaction step can be calculated. This allows for the determination of reaction rates and the feasibility of a proposed mechanism. The construction of a complete reaction energy profile, or landscape, provides a visual representation of the energy changes throughout the reaction, elucidating the rate-determining step.
Reactions of propargyl alcohols can often proceed through carbocation intermediates. Computational methods can be employed to assess the stability of potential carbocations formed from this compound. The delocalization of the positive charge by the naphthyl group would be a key factor in determining this stability. The relative energies of different carbocation isomers can be calculated to predict which intermediates are more likely to form and subsequently react.
Prediction of Stereoselectivity in Asymmetric Reactions
For asymmetric reactions involving this compound, computational chemistry offers a powerful predictive tool. By modeling the transition states leading to different stereoisomers, the origins of stereoselectivity can be understood. The energy difference between diastereomeric transition states can be calculated to predict the enantiomeric or diastereomeric excess of a reaction. This analysis often involves considering non-covalent interactions, such as steric hindrance and hydrogen bonding, between the substrate, catalyst, and reagents.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computationally, this can be approached by creating a library of virtual analogs of this compound and calculating various molecular descriptors for each. These descriptors, which can be electronic, steric, or hydrophobic in nature, can then be correlated with experimental activity data using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time. For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the naphthyl group relative to the propynyl alcohol moiety. By simulating the molecule in different environments, such as in various solvents or in the presence of a binding partner, the influence of these surroundings on the conformational preferences can be investigated. Analysis of the simulation trajectories can identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's behavior.
Advanced Applications and Future Research Directions
3-(1-Naphthyl)-2-propyn-1-ol as a Versatile Synthetic Building Block
The chemical architecture of this compound, featuring a terminal alkyne and a primary alcohol, makes it a valuable precursor in the synthesis of more complex chemical structures. These functional groups offer multiple reaction sites for constructing diverse molecular frameworks.
Precursor for the Synthesis of Complex Organic Molecules
The propargyl alcohol unit in this compound is a key functional group that can undergo a variety of chemical transformations. This allows for its incorporation into larger, more complex molecules. The alkyne can participate in reactions such as cycloadditions, coupling reactions, and hydrations, while the hydroxyl group can be involved in esterifications, etherifications, and substitutions. This dual reactivity is fundamental to its utility as a foundational element in multi-step synthetic pathways.
Role in Multicomponent Reactions for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in creating diverse chemical libraries. The functional groups present in this compound make it a suitable candidate for participation in such reactions. For instance, the terminal alkyne can react with various partners in MCRs to rapidly generate a wide array of structurally diverse molecules, which is a significant advantage in the fields of drug discovery and materials science.
Applications in Medicinal Chemistry and Drug Discovery
The naphthalene (B1677914) core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a naphthalene moiety in this compound suggests its potential as a starting point for the development of new therapeutic agents.
Development of Naphthyl-Based Scaffolds for Bioactive Compounds
The naphthalene ring system provides a rigid and lipophilic core that can be strategically modified to interact with biological targets. By using this compound as a starting material, medicinal chemists can synthesize a variety of derivatives, exploring how different substituents on the naphthyl ring and modifications of the propargyl alcohol side chain affect biological activity. This approach allows for the systematic development of structure-activity relationships (SAR) to optimize compounds for desired therapeutic effects.
Antimicrobial and Antifungal Agents
Derivatives of naphthalene have shown promise as antimicrobial and antifungal agents. The development of new compounds in this area is critical due to the rise of drug-resistant pathogens. Research into naphthyl-polyamine conjugates has demonstrated that compounds containing a 1-naphthyl group can exhibit significant antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans mdpi.com. While specific studies on derivatives of this compound are limited, the established activity of related naphthalene-containing compounds provides a strong rationale for its investigation as a scaffold for novel antimicrobial and antifungal agents. The table below summarizes the antimicrobial activity of a representative naphthyl-polyamine conjugate.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Naphthyl-polyamine conjugate 20f | Staphylococcus aureus (MRSA) | ≤ 0.29 µM mdpi.com |
| Naphthyl-polyamine conjugate 20f | Cryptococcus neoformans | ≤ 0.29 µM mdpi.com |
This data highlights the potential of the naphthyl moiety in the design of potent antimicrobial and antifungal compounds. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents to combat infectious diseases.
Anticancer Therapeutics
The naphthalene ring system is a core component in a multitude of compounds investigated for their anticancer properties. researchgate.net These derivatives have been shown to act through various mechanisms, including DNA intercalation, inhibition of crucial enzymes like topoisomerases, and disruption of microtubule dynamics. researchgate.netnih.gov For instance, a series of novel naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against MDA-MB-231, Hela, and A549 cancer cell lines, with one compound, 6a, showing remarkable in vitro cytotoxicity by inducing cell cycle arrest and apoptosis. nih.govresearchgate.net In vivo studies further confirmed that compound 6a could suppress the growth of 4T1 breast tumors in mice. nih.gov
Naphthalene diimides (NDIs) represent another prominent class of naphthalene-based compounds with promising anticancer potential, primarily acting as G-quadruplex-targeting drugs. nih.govacs.org These molecules can interfere with cellular pathways specific to tumors by stabilizing G-quadruplex structures in telomeres and oncogene promoters, thereby repressing transcription and blocking uncontrolled cell proliferation. acs.org The anticancer activity of naphthalene derivatives is often quantified by the half-maximal inhibitory concentration (IC50), with numerous analogues demonstrating high potency. For example, certain naphthalene-substituted benzimidazole derivatives showed good antiproliferation against tested cancer cell lines with IC50 values ranging from 0.078 to 0.625 µM. researchgate.net Similarly, naphthalene-chalcone hybrids have been investigated, with one derivative showing activity against the A549 cell line with an IC50 of 7.835 µM and inhibiting the VEGFR-2 enzyme. acs.org The structural motif of this compound, combining the aromatic naphthalene core with an alkynyl group, makes it a plausible candidate for similar therapeutic applications, warranting further investigation into its cytotoxic and mechanistic pathways.
Table 1: Anticancer Activity of Selected Naphthalene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Naphthalene-Substituted Triazole Spirodienone (6a) | MDA-MB-231 | 0.03 - 0.26 | nih.gov |
| Naphthalene-Substituted Benzimidazole (11 & 13) | Various | 0.078 - 0.625 | researchgate.net |
| Naphthalene-1,4-dione Analogue (44) | HEC1A | 6.4 | nih.govrsc.org |
| Naphthalene-Chalcone Hybrid (2j) | A549 | 7.835 | acs.org |
Proteasome Inhibitors and Enzyme Modulators
The proteasome is a critical target in cancer therapy, as its inhibition can disrupt protein homeostasis and induce apoptosis in rapidly proliferating cancer cells. Several naphthalene-based compounds have been explored as proteasome inhibitors. A novel series of non-peptide proteasome inhibitors featuring an aromatic sulfonyl naphthalene-based scaffold was developed, which targeted the chymotrypsin-like (ChT-L) activity of the proteasome. nih.gov Two compounds from this series, 2a and 2c, exhibited higher anti-proliferative activities against the MCF-7 breast cancer cell line (IC50 values of 6.942 µM and 6.905 µM, respectively) than the established drug Bortezomib under the same experimental conditions. nih.gov
Furthermore, naphthalene-based inhibitors have been designed for other enzymatic targets. Structure-based drug design has been used to develop naphthalene-based inhibitors of the SARS-CoV Papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov These inhibitors are reported to be potent and competitive, binding within the active site of the enzyme. nih.gov The established ability of the naphthalene scaffold to serve as a foundation for potent enzyme inhibitors suggests that this compound could be a valuable starting point for designing novel modulators of proteasomes or other therapeutically relevant enzymes.
Antileishmanial and Other Antiparasitic Compounds
Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and drug resistance, necessitating the discovery of new therapeutic agents. rsc.org Naphthalene derivatives have emerged as a promising source of antileishmanial compounds. A structure-activity relationship (SAR) study of naphthalene sulfonamides and a sulfonate ester demonstrated their in vitro efficacy against Leishmania tarentolae promastigotes. rsc.org Notably, N-(2′-chlorophenyl)-1-naphthalene sulfonamide and a sulfonate ester derivative showed IC50 values of 9.5 µM and 7.4 µM, respectively. rsc.org
Other studies have shown that imidazole- or pyrazole-based benzo[g]phthalazine derivatives, which contain a naphthalene core, are active against Leishmania infantum and Leishmania braziliensis species. researchgate.netnih.gov These compounds were found to be more active and less toxic than the reference drug, meglumine antimoniate, and their mechanism may involve the inhibition of the parasite's antioxidant enzyme, iron superoxide dismutase (Fe-SOD). nih.gov The presence of the naphthalene moiety in these diverse and active antiparasitic compounds highlights the potential of this compound as a scaffold for the development of new antileishmanial agents.
Table 2: Antileishmanial Activity of Naphthalene Derivatives
| Compound | Species | Form | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid | L. tarentolae | Promastigote | 7.4 | rsc.org |
| N-(2′-chlorophenyl)-1-naphthalene sulfonamide | L. tarentolae | Promastigote | 9.5 | rsc.org |
Design Principles for Naphthalene-Containing Drug Candidates
The development of effective drug candidates based on the naphthalene scaffold is guided by several key design principles. A primary strategy involves extending the π-conjugated system of the molecule, often by incorporating the naphthalene ring, to facilitate stacking interactions with biological targets like DNA bases or amino acid residues in enzyme active sites. nih.gov The planarity of the molecule is crucial, as deviations can negatively impact stacking efficiency and binding affinity. nih.gov
Structure-activity relationship (SAR) studies are fundamental to optimizing naphthalene-based drug candidates. These studies systematically modify the naphthalene core with various functional groups to enhance potency and selectivity. For example, in the design of naphthalene-1,4-dione analogues, it was found that the presence of halogen atoms was critical for maintaining potency. nih.gov Similarly, for naphthalene diimides targeting G-quadruplexes, SAR analysis of biophysical and biological data helps to correlate specific substitutions with stabilizing effects on the G-quadruplex and antiproliferative activity. nih.govacs.org
Computational methods, such as molecular docking and in silico screening, are increasingly used to rationalize the design of naphthalene derivatives. nih.gov These techniques expedite the drug design process by predicting the binding affinity and interaction modes of potential drug candidates with their biological targets, allowing for the rational design of novel and potent therapeutics. nih.gov
Contributions to Material Science and Advanced Materials
The unique structure of this compound, which combines a large, planar aromatic system with a reactive alkyne functional group, makes it a highly promising building block for advanced materials. The naphthalene moiety provides thermal stability and desirable photophysical properties, while the propargyl alcohol group offers a route to polymerization and functionalization.
Polymer Chemistry and Conjugated Systems
The propargyl alcohol functional group is known to undergo polymerization upon heating or treatment with a base. wikipedia.org This reactivity allows for the synthesis of polymers where the conjugated backbone can be tailored for specific electronic or optical properties. Naphthalene units are frequently incorporated into conjugated polymers to enhance their performance. For example, copolymers containing naphthalene units have been synthesized via Heck coupling, resulting in materials that are soluble in common organic solvents and emit strong green fluorescence, suggesting potential applications in electro-optical molecular sensors. academax.com
Furthermore, fully conjugated ladder polymers based on naphthalene diimide (NDI) have been developed, exhibiting high thermal stability and unique optoelectronic properties due to their fused-ring structure. mdpi.com The synthesis of π-conjugated Schiff base oligomers incorporating naphthalene moieties has also been reported, leading to materials with high thermal stability and tunable absorption and emission bands in the ultraviolet-visible region. mdpi.com The presence of both the polymerizable alkyne and the electronically active naphthalene unit in this compound suggests its utility in creating novel conjugated polymer systems for a variety of applications.
Organic Electronic Materials (e.g., OLEDs, OFETs)
Naphthalene-based materials are extensively used in the field of organic electronics due to their excellent charge transport capabilities and tunable emission properties. mdpi.com Conjugated polymers based on naphthalene diimide (NDI) have attracted significant attention for their high electron mobilities, making them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs). semanticscholar.orgrsc.org Solution-processable naphthalene bisimides have been successfully used to fabricate flexible n-channel OFETs. researchgate.net
In the realm of organic light-emitting diodes (OLEDs), naphthalene is a widely used building block for constructing blue-emitting materials. mdpi.com Recently, naphthalene-embedded multi-resonance emitters have been designed, achieving high color purity with narrow emission spectra for blue OLEDs. nih.gov These emitters have enabled the fabrication of highly efficient devices, with one sensitized device showing an external quantum efficiency (EQE) of 29.3%. nih.gov Another study demonstrated that using naphthalene as an acceptor in a thermally activated delayed fluorescence (TADF) emitter could produce an OLED with a maximum EQE of 11% and green emission. rsc.orgchemrxiv.org The conjugated structure of this compound, combining the naphthalene chromophore with an alkyne linker, provides a strong foundation for its potential use as a building block or dopant in the emissive layers of OLEDs or as a semiconductor in OFETs.
Self-Assembly of Discrete Structures
The tailored structure of this compound, with its rigid naphthyl group and the linear propargyl unit, makes it a compelling building block in the field of supramolecular chemistry for the self-assembly of discrete and well-defined nanostructures. The driving forces behind such assembly are often non-covalent interactions, including the prominent π-π stacking of the aromatic naphthalene rings.
The extended π-system of the naphthalene moiety facilitates strong intermolecular interactions, promoting the organization of individual molecules into ordered, discrete oligomers or larger aggregates. mdpi.comorganic-chemistry.org Research into analogous systems, such as naphthalenediimides, has demonstrated that both the molecular architecture and the conditions of crystallization play a crucial role in the resulting nanoscale ordering. For instance, the flexibility or rigidity of linker units can dictate whether the molecules adopt folded-chain or stretched arrangements in the solid state. mdpi.comorganic-chemistry.org
In the context of this compound, the alkyne and hydroxyl functional groups offer additional sites for hydrogen bonding and coordination with metal ions, further guiding the self-assembly process. These interactions, in concert with π-π stacking, can lead to the formation of discrete metallo-organic cycles or other complex supramolecular architectures. The precise control over these non-covalent forces is key to engineering materials with specific and predictable structures and functions.
Other Emerging Applications of Naphthyl Propargyl Alcohols
Beyond supramolecular chemistry, naphthyl propargyl alcohols, including this compound, are finding utility in diverse areas such as corrosion inhibition and as precursors in the synthesis of specialized organic molecules.
Corrosion Inhibition Studies
The presence of both a π-rich aromatic system (naphthalene) and a triple bond (alkyne) in the structure of this compound suggests its potential as an effective corrosion inhibitor for various metals and alloys. Organic compounds containing heteroatoms, aromatic rings, and multiple bonds are known to be efficient corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier. rasayanjournal.co.in
The mechanism of inhibition typically involves the interaction of the inhibitor's functional groups with the metal surface. The π-electrons of the naphthalene ring and the alkyne moiety can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption. Furthermore, the hydroxyl group can also participate in the adsorption process. This adsorption creates a film on the metal surface that isolates it from the corrosive environment. google.com The effectiveness of such inhibitors is often dependent on their concentration, the nature of the metal, and the corrosive medium. rasayanjournal.co.in
Studies on related aromatic compounds have demonstrated high inhibition efficiencies. For example, certain naphthyl chalcones have shown up to 99.04% inhibition efficiency for mild steel in acidic media. rasayanjournal.co.in It is hypothesized that this compound would exhibit similar or enhanced protective properties due to the combined electronic effects of the naphthyl and propargyl groups.
| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| Naphthyl Chalcones | Mild Steel | 2M H2SO4 | 99.04 |
| Aromatic Hydrazide Derivative | Mild Steel | Acidic | 90 |
| Aromatic Dicationic Surfactants | Carbon Steel | Not Specified | 97 |
Specialty Chemical Synthesis
The propargyl alcohol functionality in this compound serves as a versatile handle for a wide range of organic transformations, making it a valuable precursor in the synthesis of specialty chemicals. researchgate.net The alkyne and hydroxyl groups can be independently or concertedly manipulated to construct more complex molecular architectures, including various heterocyclic compounds. researchgate.net
Catalytic reactions involving propargylic alcohols are a cornerstone of modern organic synthesis. For instance, they can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds, which are important intermediates in many synthetic pathways. rsc.org Furthermore, the hydroxyl group can be activated and substituted by various nucleophiles, or the alkyne can participate in cycloaddition reactions to form diverse ring systems. researchgate.net The presence of the bulky and electronically distinct naphthyl group can influence the regioselectivity and stereoselectivity of these transformations, offering pathways to unique molecular scaffolds that may possess interesting biological or material properties.
Future Perspectives and Research Challenges
The full potential of this compound and related naphthyl propargyl alcohols is yet to be realized. Future research is expected to focus on exploring new reactivity patterns and developing more sustainable and efficient synthetic methodologies.
Exploring Novel Reactivity Patterns and Selectivity
A primary area of future investigation will be the exploration of novel catalytic systems to unlock new modes of reactivity for naphthyl propargyl alcohols. nih.gov The development of catalysts that can selectively activate either the alkyne or the alcohol functionality will enable more precise control over reaction outcomes. For example, designing catalysts that can promote asymmetric transformations would be highly valuable for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry.
Furthermore, leveraging the electronic and steric properties of the naphthyl group to control the regioselectivity of reactions is a promising avenue. nih.gov Tandem or cascade reactions, where multiple transformations occur in a single pot, initiated by the reactivity of the propargyl alcohol moiety, could provide rapid access to complex molecular architectures from simple starting materials. d-nb.info
Development of Highly Sustainable and Cost-Effective Methodologies
In line with the growing emphasis on green chemistry, a significant challenge and opportunity lies in the development of sustainable and cost-effective methods for the synthesis and application of this compound. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. cambridgescholars.com
Integration with Flow Chemistry and High-Throughput Screening Techniques
The unique structural attributes of this compound, namely its reactive propargyl alcohol functionality and its rigid, planar naphthyl group, position it as a valuable candidate for integration into modern chemical synthesis and screening platforms. The application of flow chemistry and high-throughput screening (HTS) techniques to this compound and its derivatives has the potential to accelerate the discovery of novel materials and bioactive molecules.
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis and modification of propargyl alcohols. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (such as temperature, pressure, and residence time), and the ability to safely handle reactive intermediates. nih.govnih.gov For the synthesis of compounds like this compound, which may involve exothermic reactions or unstable intermediates, flow reactors can offer superior safety and reproducibility. nih.govnih.gov The synthesis of various naphthalene derivatives and other active pharmaceutical ingredients has been shown to be more efficient and higher yielding when performed under continuous-flow conditions. researchgate.netscispace.com
High-throughput screening enables the rapid evaluation of large libraries of compounds for desired properties, be it for materials science applications or biological activity. sigmaaldrich.comunchainedlabs.com The alkyne functional group in this compound makes it particularly amenable to inclusion in HTS campaigns. Alkynes are versatile functional groups that can participate in a wide array of chemical transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition, often referred to as a "click" reaction. acs.orgnih.gov This allows for the straightforward generation of diverse libraries of molecules from a common this compound scaffold for subsequent screening.
The integration of automated synthesis platforms with HTS allows for the rapid generation and testing of compound libraries. For instance, a library of derivatives of this compound could be synthesized in a parallel or flow-based manner and then directly screened for biological activity or material properties. sigmaaldrich.comacs.org
Below are illustrative data tables that conceptualize how flow chemistry and high-throughput screening could be applied to this compound and similar propargyl alcohols.
Table 1: Illustrative Optimization of a Hypothetical Sonogashira Coupling Reaction in Flow for the Synthesis of a 3-(Aryl)-2-propyn-1-ol
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
| 1 | 80 | 0.5 | 20 | 75 |
| 2 | 100 | 0.5 | 20 | 88 |
| 3 | 120 | 0.5 | 20 | 92 |
| 4 | 120 | 1.0 | 10 | 85 |
| 5 | 120 | 0.25 | 40 | 95 |
This table illustrates how reaction parameters in a continuous-flow setup can be systematically varied to optimize the yield of a generic propargyl alcohol synthesis, a reaction type that could be used to produce this compound.
Table 2: Conceptual High-Throughput Screening of a Library of Propargyl Alcohol Derivatives for Kinase Inhibitory Activity
| Compound ID | Scaffold | R-Group | % Inhibition at 10 µM |
| PA-001 | This compound | -H | 12 |
| PA-002 | This compound | -Si(CH₃)₃ | 8 |
| PA-003 | 3-(Phenyl)-2-propyn-1-ol | -H | 5 |
| PA-004 | This compound derivative | Azide-linked fluorescein | 65 (potential hit) |
| PA-005 | This compound derivative | Azide-linked biotin | 72 (potential hit) |
This table conceptualizes the results from a high-throughput screen of a small, focused library of propargyl alcohol derivatives. The data highlights how structural modifications can influence biological activity and identifies potential "hits" for further investigation.
Future research in this area will likely focus on the development of integrated, automated platforms that combine the efficient synthesis of this compound and its derivatives using flow chemistry with subsequent high-throughput screening for a range of applications. This approach has the potential to significantly accelerate the discovery and development of new functional materials and therapeutic agents based on this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-Naphthyl)-2-propyn-1-ol, and what critical parameters influence yield?
- Answer : Two primary methods are documented:
- Base-mediated alkylation : React 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base. Critical parameters include reaction time (2–6 h), stoichiometry (1.2–1.5 eq propargyl bromide), and purification via TLC (n-hexane:EtOAc 9:1) .
- Palladium-catalyzed coupling : Use Pd(PPh₃)₂Cl₂/CuI with aryl halides and propargyl alcohol under inert conditions. Excess propargyl alcohol (3–5 eq) and degassed THF improve yields (~57–75%) .
- Key considerations : Moisture in DMF may hydrolyze propargyl bromide, while incomplete naphthol deprotonation reduces reactivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H NMR : Propargyl -CH₂OH protons appear as a singlet (δ 4.5–4.7 ppm); naphthyl aromatic protons resonate at δ 7.2–8.3 ppm .
- IR : Broad -OH stretch (~3300 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺ for C₁₃H₁₀O: 183.0810) .
- Purity assessment : Use HPLC (C18 column, MeOH:H₂O gradient) to detect oxidation byproducts.
Q. What stability considerations are essential for storing this compound?
- Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring . Handle with PPE (gloves, goggles) in a fume hood.
Advanced Research Questions
Q. How can researchers address inconsistencies in reported reaction yields across catalytic systems?
- Answer : Yield discrepancies arise from:
- Catalyst efficiency : Pd systems require strict anhydrous conditions; Cu/I may promote side reactions (e.g., Glaser coupling) .
- Workup protocols : Column chromatography vs. direct crystallization affects recovery.
- Optimization : Compare Pd vs. base-mediated methods using controlled variables (solvent polarity, catalyst loading). Track intermediates via GC-MS to identify bottlenecks .
Q. What strategies mitigate byproduct formation during synthesis?
- Answer :
- Dimerization suppression : Use TEMPO or conduct reactions under N₂ to inhibit alkyne coupling .
- Selectivity enhancement : Pre-form naphtholate ions with NaOH to reduce O-alkylation byproducts .
- Purification : Recrystallize from EtOAc/hexane or use silica gel chromatography (10–20% EtOAc/hexane) .
Q. How can computational chemistry predict the reactivity of this compound?
- Answer :
- DFT calculations : Model electrophilic/nucleophilic sites (e.g., Fukui indices for -OH reactivity) .
- Solubility modeling : MD simulations in DMF vs. THF optimize reaction media.
- Validation : Pair predictions with small-scale reactions monitored via in situ IR .
Notes
- Methodological focus : Answers emphasize experimental design and troubleshooting over definitions.
- Advanced vs. basic : Clear distinction complexity and analytical depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
